2,5-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s molecular structure .Scientific Research Applications
Photodynamic Therapy Applications
One study focused on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential use in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Molecular Analysis
Another research area involves the synthesis and characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds have been structurally characterized using X-ray diffraction, revealing insights into their molecular geometry and interactions, which could inform the design and synthesis of related benzenesulfonamide compounds (Rublova et al., 2017).
Antimicrobial Activity
Research on benzenesulfonamide derivatives with a pyrrolidinone moiety has shown that these compounds can exhibit significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Enzyme Inhibition Studies
Benzenesulfonamide compounds have also been explored for their enzyme inhibition capabilities. For instance, studies on Schiff bases derived from sulfamethoxazole and sulfisoxazole have evaluated their effects on enzyme activities, indicating potential therapeutic applications in managing diseases related to enzyme dysregulation (Alyar et al., 2019).
Mechanism of Action
Target of Action
Compounds similar to “2,5-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide” often target enzymes like alkaline phosphatase and ecto-5’-nucleotidase . These enzymes play crucial roles in various biological processes, including nucleotide metabolism and signal transduction.
Mode of Action
The compound “this compound” might interact with its targets by binding to their active sites, thereby inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these enzymes.
Biochemical Pathways
By inhibiting enzymes like alkaline phosphatase and ecto-5’-nucleotidase, “this compound” could affect several biochemical pathways, including nucleotide metabolism and signal transduction pathways . The downstream effects of these changes could vary depending on the specific cellular context.
Properties
IUPAC Name |
2,5-dimethyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-8-9-15(2)18(10-14)25(23,24)20-12-16-11-19(22)21(13-16)17-6-4-3-5-7-17/h3-10,16,20H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATIURVDRPBJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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